molecular formula C17H16BrNO4 B11990530 N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B11990530
M. Wt: 378.2 g/mol
InChI Key: RTMLPJGNDFLDTO-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl ring, a formyl group, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with 4-methylphenol, bromination can be carried out using bromine in the presence of a catalyst to obtain 2-bromo-4-methylphenol.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the phenol is treated with a formylating agent like DMF and POCl3.

    Methoxylation: The methoxy group can be introduced by reacting the phenol with methanol in the presence of an acid catalyst.

    Acetamide Formation: Finally, the acetamide moiety can be introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, methanol or ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, palladium catalysts.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2-bromo-4-methylphenyl)acetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2-bromo-4-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

    N-(2-bromo-4-methylphenyl)-2-(4-methoxy-2-methoxyphenoxy)acetamide: Similar structure but with an additional methoxy group.

Uniqueness

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of both a bromo-substituted phenyl ring and a formyl group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H16BrNO4/c1-11-3-5-14(13(18)7-11)19-17(21)10-23-15-6-4-12(9-20)8-16(15)22-2/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

RTMLPJGNDFLDTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)Br

Origin of Product

United States

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